molecular formula C25H37NO4 B14126012 (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B14126012
M. Wt: 415.6 g/mol
InChI Key: AQOKCDNYWBIDND-GLQITXMVSA-N
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Description

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the cyclopentyl core, followed by the introduction of the hydroxy and phenylpent-1-enyl groups. Key reagents used in these steps include organometallic compounds, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific molecular targets makes it a candidate for investigating signaling pathways and cellular responses.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets. These interactions can modulate signaling pathways, enzyme activity, or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide include other cyclopentyl derivatives with hydroxy and phenylpent-1-enyl groups. Examples include:

  • (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
  • (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propylhept-5-enamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20?,21-,22-,23+,24+/m1/s1

InChI Key

AQOKCDNYWBIDND-GLQITXMVSA-N

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/C(CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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